2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide
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Description
2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These targets play a crucial role in cellular signaling networks and are often implicated in cancer .
Mode of Action
this compound interacts with its targets by inhibiting their activities . This compound incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, constructing dual-acting inhibitors .
Biochemical Pathways
The compound this compound affects the PI3K and HDAC pathways . Inhibition of these pathways leads to multiple epigenetic modifications affecting signaling networks .
Result of Action
The molecular and cellular effects of this compound’s action include potent antiproliferative activities against certain cancer cell lines . This is likely due to the compound’s inhibitory effects on PI3K and HDAC, leading to disruptions in cellular signaling networks .
Properties
IUPAC Name |
2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-16(2)14-20-23(30)28-22(26-20)18-10-6-7-11-19(18)27-24(28)31-15-21(29)25-13-12-17-8-4-3-5-9-17/h3-11,16,20H,12-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZGNEPMFRNKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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